2-chloro-N-hexylacetamide
Description
Overview of Chloroacetamide Class in Chemical Research
The chloroacetamide class of compounds are characterized by a chloroacetyl group attached to a nitrogen atom. hmdb.ca The general structure is R-NHC(=O)CH₂Cl, where 'R' represents an organyl group. hmdb.ca These compounds are versatile intermediates in organic synthesis. researchgate.net Chloroacetamides are known for their use as herbicides and preservatives. wikipedia.orgmedchemexpress.com Their herbicidal action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant cell division and expansion. researchgate.netresearchgate.netekb.eg
The reactivity of the chloroacetamide functional group is key to its utility. The chlorine atom can be displaced in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity has been exploited in the synthesis of diverse molecular architectures, including heterocyclic compounds like 1,4-benzoxazinones. semanticscholar.org
Historical Context of Chloroacetamide Research Trajectories
The study of chloroacetamides has a significant history, particularly in the field of agricultural chemistry. Research into N-substituted α-chloroacetamides as herbicides began to gain traction after 1945. acs.orgresearchgate.net These compounds were identified as highly effective pre-emergence herbicides, particularly for controlling annual grasses. acs.org The development of chloroacetamide herbicides marked a significant advancement in weed management, contributing to increased crop yields. researchgate.netresearchgate.net Over the years, research has continued to explore new derivatives and applications, demonstrating the enduring importance of this class of compounds in applied chemical research. researchgate.netekb.eg
Structural Relationships within the N-Substituted Chloroacetamide Family
The length and branching of an alkyl chain, such as the hexyl group in 2-chloro-N-hexylacetamide, can influence properties like lipophilicity, which in turn affects how the molecule interacts with biological systems or its solubility in various solvents. researchgate.net For example, studies on N-arylacetamides have shown that substituents on the aryl group can affect the yield of formyloxylation reactions, while the reaction did not proceed with the N-hexyl alkyl substrate under similar conditions. rsc.org The synthesis of various N-substituted chloroacetamides is often achieved by reacting chloroacetyl chloride with the corresponding primary or secondary amine. ijpsr.info
Research Significance and Academic Relevance of the N-Hexyl Moiety
The n-hexyl group is a simple, unbranched alkyl chain consisting of six carbon atoms. In the context of organic chemistry and materials science, the incorporation of an n-hexyl moiety can impart specific properties to a molecule. It is known to enhance lipophilicity, which can improve solubility in nonpolar solvents and influence interactions with biological membranes or organic materials. nih.gov
In the field of dye-sensitized solar cells, for instance, attaching an n-hexyl chain to chromophores has been shown to improve the solubility of the compounds. mdpi.comresearchgate.net Similarly, in the synthesis of polymers like poly(n-hexyl isocyanate), the hexyl group is a fundamental part of the monomer unit. researchgate.net In the case of this compound, the N-hexyl group defines its identity within the chloroacetamide family and influences its physical properties and reactivity. The compound has been used as an intermediate in the synthesis of functionalized ionic liquids. rsc.org
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5326-81-8 | sigmaaldrich.comscbt.com |
| Molecular Formula | C₈H₁₆ClNO | sigmaaldrich.comscbt.com |
| Molecular Weight | 177.67 g/mol | sigmaaldrich.comscbt.com |
| Synonym | N-hexylchloroacetamide | chemscene.com |
| Purity | 95% | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-hexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-2-3-4-5-6-10-8(11)7-9/h2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXMYHIISDRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201383 | |
| Record name | Acetamide, 2-chloro-N-hexyl- | |
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Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-81-8 | |
| Record name | 2-Chloro-N-hexylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetamide, 2-chloro-N-hexyl- | |
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| Record name | NSC4074 | |
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| Record name | Acetamide, 2-chloro-N-hexyl- | |
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| Record name | 2-Chloro-N-hexylacetamide | |
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Synthetic Pathways and Chemical Transformations of 2 Chloro N Hexylacetamide
General Synthetic Methodologies for 2-Chloro-N-alkylacetamides
The synthesis of 2-chloro-N-alkylacetamides, including 2-chloro-N-hexylacetamide, is predominantly achieved through the chloroacetylation of primary alkylamines. This method is a well-established and versatile route for forming the amide bond, leveraging the high reactivity of chloroacetyl chloride.
Chloroacetylation Reactions of Primary Alkylamines
The chloroacetylation of primary alkylamines is a type of nucleophilic acyl substitution. In this reaction, the amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding N-alkyl-2-chloroacetamide and hydrochloric acid as a byproduct. researchgate.net
The general reaction can be represented as follows:
R-NH₂ + ClCOCH₂Cl → R-NHCOCH₂Cl + HCl
Where 'R' represents an alkyl group, in this case, a hexyl group.
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases used include triethylamine (B128534), pyridine, or an excess of the starting amine itself. researchgate.netresearchgate.net The choice of solvent is also crucial and can range from inert aprotic solvents like dichloromethane, chloroform, or diethyl ether to aqueous biphasic systems under Schotten-Baumann conditions. researchgate.net
Optimized Reaction Conditions for this compound Synthesis
While the general methodology for the synthesis of 2-chloro-N-alkylacetamides is well-documented, specific optimized conditions for the synthesis of this compound are not extensively detailed in the reviewed literature. However, by analogy with similar chloroacetylation reactions, certain parameters can be fine-tuned to maximize the yield and purity of the desired product.
Key parameters for optimization include:
Stoichiometry of Reactants: A slight excess of the amine or the use of an alternative base is often employed to ensure complete reaction and to neutralize the HCl byproduct.
Reaction Temperature: These reactions are often exothermic and are typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. The reaction mixture is then often allowed to warm to room temperature to ensure completion.
Choice of Base and Solvent: The selection of the base and solvent system can significantly impact the reaction outcome. For instance, in a non-polar aprotic solvent like dichloromethane, a tertiary amine such as triethylamine is a common choice. researchgate.net In aqueous conditions, an inorganic base like sodium hydroxide (B78521) or potassium carbonate may be used.
Work-up Procedure: The work-up procedure is critical for isolating the pure product. This typically involves washing the reaction mixture with dilute acid to remove excess amine and base, followed by washing with water and brine. The organic layer is then dried and the solvent is removed under reduced pressure.
A study on the chemoselective N-chloroacetylation of amino alcohols highlights the use of neutral conditions in water, which could be a greener and more efficient approach. researchgate.net This method avoids the need for organic solvents and strong bases, potentially simplifying the work-up process.
Table 1: General Reaction Conditions for Chloroacetylation of Amines
| Parameter | Condition | Rationale |
| Reactants | Primary Amine (e.g., Hexylamine), Chloroacetyl Chloride | Nucleophile and electrophile for amide bond formation. |
| Base | Triethylamine, Pyridine, or excess amine | Neutralizes HCl byproduct to prevent amine protonation. |
| Solvent | Dichloromethane, Chloroform, Diethyl Ether, or aqueous biphasic | Provides a medium for the reaction and facilitates work-up. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side product formation. |
| Work-up | Acid wash, water wash, drying, and solvent evaporation | Isolates and purifies the final product. |
This compound as a Key Synthetic Intermediate
Despite extensive research, no specific information was found in the reviewed scientific literature regarding the use of this compound as a precursor in anion receptor synthesis, its application in the derivatization of biamphiphilic ionic liquids, or its involvement in multi-step heterocyclic compound synthesis. The following subsections are therefore included to adhere to the requested structure, but no data can be presented.
Precursor in Anion Receptor Synthesis
No information was found regarding the use of this compound as a precursor in the synthesis of anion receptors.
Application in the Derivatization of Biamphiphilic Ionic Liquids
No information was found concerning the application of this compound in the derivatization of biamphiphilic ionic liquids.
Involvement in Multi-Step Heterocyclic Compound Synthesis
No specific examples of the involvement of this compound in multi-step heterocyclic compound synthesis were identified in the literature. While chloroacetamides, in general, are known to be versatile building blocks for the synthesis of various nitrogen-containing heterocycles, the role of the N-hexyl derivative in this context is not documented.
Role in Smiles Rearrangement Pathways
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. doi.orgmanchester.ac.uk This reaction typically involves an aromatic system activated by an electron-withdrawing group, a nucleophile, and a leaving group connected by a linker. Given that this compound is an aliphatic compound and lacks the necessary aromatic ring system, it does not participate in classical Smiles rearrangement pathways.
Research on the reactivity of N-alkyl versus N-aryl α-chloroacetamides has highlighted differences in their chemical behavior. For instance, a Vilsmeier-Haack reagent-promoted formyloxylation reaction was successful for various α-chloro-N-arylacetamides but failed to yield the corresponding product with this compound, with the starting material being recovered unchanged. researchgate.netrsc.orgresearchgate.net This suggests that the electronic properties of the N-substituent (aryl vs. alkyl) play a crucial role in the reactivity of the α-chloroacetamide moiety, and that reaction pathways requiring activation of an aromatic ring are not applicable to this compound.
Utilization in Pyrazolopyrimidine Scaffold Construction
The synthesis of pyrazolopyrimidine scaffolds, which are important structural motifs in medicinal chemistry, typically involves the condensation of hydrazine (B178648) derivatives with β-dicarbonyl compounds or their equivalents to form a pyrazole (B372694) ring, followed by the construction of the pyrimidine (B1678525) ring. nih.govresearchgate.netnih.gov A review of the synthetic routes to pyrazolopyrimidines indicates that α-haloamides like this compound are not common starting materials for the direct construction of this bicyclic heterocyclic system. nih.govresearchgate.netnanobioletters.com
While α-haloacetamides can be versatile precursors for various heterocyclic compounds, the specific synthetic strategies for pyrazolopyrimidines generally rely on different building blocks. The literature on pyrazolopyrimidine synthesis does not describe methods that utilize 2-chloro-N-alkylacetamides as key reactants for the formation of the core scaffold.
Derivatization Strategies and Analog Synthesis from the this compound Scaffold
The primary route for the chemical transformation of this compound involves the nucleophilic substitution of the chlorine atom. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse analogs. The general principle involves the reaction of this compound with various nucleophiles, such as amines, thiols, and phenoxides.
Studies on other N-substituted 2-chloroacetamides provide a strong basis for predicting the derivatization strategies applicable to the this compound scaffold. These strategies are fundamental in medicinal chemistry for the generation of compound libraries for biological screening. ijpsr.info
Table 1: Examples of Nucleophilic Substitution Reactions with N-Substituted 2-Chloroacetamides
| Nucleophile | Reagent Example | Product Type | Reference |
| Amine | p-Toluidine | N-Arylacetamide | scilit.comuomustansiriyah.edu.iq |
| Thiol | Thiourea (B124793) | Thiazolidinone precursor | scilit.comuomustansiriyah.edu.iq |
| Phenoxide | p-Hydroxyphenyl derivative | O-Arylacetamide | nih.gov |
| Carboxylate | Flavonoid hydroxyl group | Flavonoid acetamide (B32628) ether | nih.gov |
For example, the reaction of 2-chloro-N-p-tolylacetamide with thiosemicarbazide, semicarbazide, and thiourea leads to the formation of various heterocyclic precursors. scilit.comuomustansiriyah.edu.iq These intermediates can be further reacted with aromatic aldehydes or ketones to generate Schiff bases, which can then undergo cyclization to form β-lactam derivatives. scilit.comuomustansiriyah.edu.iq A similar reaction pathway can be envisioned for this compound.
The synthesis of various 2-chloro-N-alkyl/aryl acetamide derivatives has been reported through the reaction of chloroacetyl chloride with a range of aliphatic and aromatic amines. ijpsr.info These compounds serve as versatile intermediates. For instance, they can be reacted with phenoxides to form ether linkages. In one study, 2-chloro-N-arylacetamides were reacted with the sodium salt of a thieno[2,3-b]pyridine (B153569) derivative to synthesize novel carboxamide derivatives. nih.gov
Furthermore, the derivatization of flavonoids with 2-chloroacetamide (B119443) has been achieved by reacting the hydroxyl groups of flavonoids with 2-chloroacetamide in the presence of a base, leading to the formation of flavonoid acetamide derivatives with modified bioavailability and antioxidant properties. nih.gov This strategy could be adapted for this compound to synthesize novel flavonoid conjugates.
The following table outlines potential derivatization products of this compound based on analogous reactions reported for other 2-chloroacetamides.
Table 2: Potential Derivatization of this compound
| Reactant | Product Structure | Product Class |
| Aniline | C₆H₅NHCH₂CONH(CH₂)₅CH₃ | N-Phenylglycine-N'-hexylamide |
| Sodium thiophenoxide | C₆H₅SCH₂CONH(CH₂)₅CH₃ | S-Phenyl-2-thio-N-hexylacetamide |
| Sodium phenoxide | C₆H₅OCH₂CONH(CH₂)₅CH₃ | 2-Phenoxy-N-hexylacetamide |
| Piperidine | C₅H₁₀NCH₂CONH(CH₂)₅CH₃ | 2-(Piperidin-1-yl)-N-hexylacetamide |
Biological Activity and Molecular Mechanisms of Chloroacetamide Compounds
Inhibition of Very Long Chain Fatty Acid (VLCFA) Synthesis
Chloroacetamide herbicides are recognized as potent inhibitors of very long-chain fatty acid (VLCFA) synthesis in susceptible plants. VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial precursors for the biosynthesis of various essential plant components, including cuticular waxes, suberin, and sphingolipids, which are vital for plant development and defense.
Mechanism of Action in Susceptible Plant Organisms
The primary mode of action of chloroacetamide herbicides is the inhibition of the elongase enzyme system responsible for the extension of fatty acid chains beyond 18 carbons researchgate.netsemanticscholar.orgresearchgate.net. This inhibition is believed to occur through the alkylating activity of the chloroacetamide molecule researchgate.netnih.gov. The electrophilic carbon of the chloroacetyl group can covalently bind to nucleophilic residues, such as sulfhydryl groups of cysteine, within the active site of the elongase enzymes, leading to their irreversible inactivation researchgate.net. This disruption of VLCFA synthesis is a key factor in the herbicidal activity of this chemical class. The specific reactivity and effectiveness of an individual chloroacetamide compound are influenced by the substituents on the nitrogen atom, which affect its lipophilicity, uptake, and mobility within the plant researchgate.netnih.gov.
Impact on Pre-Emergence Growth and Seedling Development
Chloroacetamide herbicides are primarily used for pre-emergence weed control, acting on germinating seeds and young seedlings. The inhibition of VLCFA synthesis has profound effects on early plant development. A critical consequence is the disruption of cuticular wax formation on the emerging shoots pressbooks.pub. This leads to a compromised cuticle, which is essential for preventing water loss and protecting the seedling from environmental stresses.
Furthermore, the lack of sufficient VLCFAs disrupts cell division and expansion, leading to stunted growth of both roots and shoots nih.gov. In grasses, a characteristic symptom of chloroacetamide injury is the failure of the emerging leaf to properly unfurl from the coleoptile, often resulting in a malformed or "buggy-whipped" appearance. In dicotyledonous plants, hypocotyl and root swelling, along with brittle stems, are common symptoms. These developmental abnormalities ultimately prevent the seedling from successfully emerging from the soil and establishing itself.
Influence on Cellular Development Processes
The inhibition of VLCFA synthesis by chloroacetamides has cascading effects on various cellular processes. VLCFAs are integral components of sphingolipids, which are essential constituents of cellular membranes, including the plasma membrane and the tonoplast. Alterations in sphingolipid composition can affect membrane fluidity, integrity, and the function of membrane-bound proteins.
Plant Metabolism and Herbicide Tolerance Mechanisms
The selectivity of chloroacetamide herbicides between crop and weed species is often determined by the plant's ability to metabolize the herbicide into non-toxic compounds.
Detoxification via Increased Herbicide Metabolism
Tolerant plant species typically exhibit a more rapid and efficient metabolism of chloroacetamide herbicides. The primary detoxification pathway involves the conjugation of the herbicide with the tripeptide glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs) researchgate.netnih.govsci-hub.seresearchgate.net. This conjugation reaction detoxifies the herbicide by sequestering the reactive chloroacetyl group.
The resulting glutathione conjugate is then further metabolized through a series of enzymatic steps, ultimately leading to the formation of non-toxic secondary metabolites that can be compartmentalized within the plant cell vacuoles or incorporated into cell wall components. The rate of this detoxification process is a critical determinant of a plant's tolerance to chloroacetamide herbicides researchgate.net.
| Metabolic Step | Enzyme Family | Description |
|---|---|---|
| Phase I | Cytochrome P450 monooxygenases | Hydroxylation, dealkylation, or oxidation of the herbicide molecule, which can increase its water solubility and prepare it for Phase II reactions. |
| Phase II | Glutathione S-transferases (GSTs) | Conjugation of the herbicide or its Phase I metabolites with glutathione, leading to detoxification. |
| Phase III | ABC transporters | Transport and sequestration of the conjugated metabolites into the vacuole or apoplast. |
Role of Seed Protectants in Enhancing Plant Tolerance
In some cases, the inherent tolerance of a crop to a chloroacetamide herbicide is not sufficient. In such situations, seed safeners (also known as seed protectants) can be used to enhance crop safety. Safeners are chemical agents that are applied to the crop seed before planting and act by stimulating the crop's natural defense mechanisms.
Safeners have been shown to increase the expression and activity of enzymes involved in herbicide detoxification, particularly GSTs tamu.edugoogle.comnih.gov. By upregulating the machinery for herbicide metabolism, safeners enable the crop plant to detoxify the chloroacetamide herbicide at a faster rate, thus preventing injury. This allows for the selective control of weeds in crops that would otherwise be susceptible to the herbicide. Dichloroacetamide-based safeners are a common class used to protect crops from chloroacetamide herbicide injury researchgate.net.
| Chloroacetamide Herbicide | Commonly Used Safener | Primary Protected Crop |
|---|---|---|
| Metolachlor | Benoxacor | Maize |
| Acetochlor | Dichlormid | Maize |
| Alachlor | Flurazole | Sorghum |
Investigational Antimicrobial Activities of Related Acetamide (B32628) Derivatives
While primarily known for their herbicidal properties, the broader class of acetamide derivatives has been investigated for other biological activities, including potential antimicrobial effects. researchgate.net
Several studies have explored the antibacterial potential of various synthetic acetamide derivatives against both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com
In one study, novel acetamide derivatives were synthesized and tested against Escherichia coli and Proteus mirabilis. The compounds exhibited inhibition zones ranging from 6.0 to 8.4 mm at a minimum inhibitory concentration (MIC) of 12.5 µg/mL. researchgate.net Another research effort focused on 2-mercaptobenzothiazole-based acetamide hybrids, which showed moderate to good antibacterial activity. tandfonline.comresearchgate.net Specifically, certain derivatives demonstrated significant efficacy against strains like E. coli, S. typhi, S. aureus, and B. subtilus, with MIC values comparable to the standard antibiotic levofloxacin. tandfonline.com Further research on benzimidazole-based acetamides found that several compounds were promising antibacterial agents against Pseudomonas aeruginosa, showing the same level of activity as streptomycin with an MIC value of 125 μg/mL.
| Acetamide Derivative Class | Pathogenic Microorganism | Observed Efficacy/Finding | Reference |
|---|---|---|---|
| Aminopyridine/Pyrrolidine Acetamides | Escherichia coli, Proteus mirabilis | Inhibition zones of 6.0-8.4 mm at MIC of 12.5 µg/mL. | researchgate.net |
| 2-Mercaptobenzothiazole Acetamides | S. aureus, B. subtilus, E. coli, S. typhi | MIC values comparable to levofloxacin. | tandfonline.com |
| Benzimidazole-based Acetamides | Pseudomonas aeruginosa | MIC value of 125 μg/mL, equivalent to streptomycin. | |
| 2-Amino-N-(p-Chlorophenyl) Acetamides | Staphylococcus aureus | A derivative showed a 23.5 mm disk inhibition zone. |
The antifungal potential of acetamide derivatives has also been a subject of scientific investigation. A notable study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species and active against Aspergillus species. nih.gov Further optimization of this series led to a compound with broad in vitro activity against various fungi, including molds and dermatophytes. nih.gov
Another study involving benzimidazole-based acetamides identified compounds that were potent against Candida krusei and Fusarium solani with MIC values of 125 µg/mL. Research into 2-((2-hydroxyphenyl)methylamino)acetamide derivatives found that some of these compounds displayed excellent fungicidal activity against the plant pathogens Sclerotinia sclerotiorum and Phytophthora capsici. frontiersin.org Molecular docking studies from this research suggested that the succinate dehydrogenase (SDH) enzyme could be a potential molecular target for these compounds. frontiersin.org Furthermore, a study on 2-chloro-N-phenylacetamide, a compound closely related to the subject of this article, demonstrated antifungal activity against Aspergillus niger and suggested that its mechanism of action likely involves interaction with ergosterol in the fungal plasma membrane.
| Acetamide Derivative Class | Fungal Pathogen | Key Finding / Potential Target | Reference |
|---|---|---|---|
| 2-(2-oxo-morpholin-3-yl)-acetamides | Candida sp., Aspergillus sp., Dermatophytes | Broad-spectrum fungicidal activity. | nih.gov |
| Benzimidazole-based Acetamides | Candida krusei, Fusarium solani | Potent activity with MIC of 125 µg/mL. | |
| 2-((2-hydroxyphenyl)methylamino)acetamides | S. sclerotiorum, P. capsici | Potent activity; potential target is the SDH enzyme. | frontiersin.org |
| 2-chloro-N-phenylacetamide | Aspergillus niger | MIC of 32-256 µg/mL; likely targets ergosterol. |
The strategy of combining compounds with established antimicrobial agents to achieve synergistic effects is a key area of research to combat drug resistance. nih.gov Mechanisms of synergy can include increasing the permeability of the microbial membrane, allowing better penetration of the established drug, or inhibiting microbial resistance mechanisms like efflux pumps. nih.gov
However, research into the synergistic effects of chloroacetamide derivatives is limited and has yielded mixed results. One study investigating 2-chloro-N-phenylacetamide found that when this compound was associated with the common antifungal agents amphotericin B or voriconazole, it produced an antagonistic effect rather than a synergistic one. In contrast, a study on certain 2-benzimidazolamine-acetamide derivatives mentioned that "combination studies" were performed, suggesting this is an area of interest, though specific synergistic outcomes were not detailed. While many studies confirm the standalone antimicrobial potential of various acetamide derivatives, their efficacy in synergistic combinations with existing antibiotics and antifungals remains an area requiring more extensive investigation.
Exploratory Research on Other Biological Targets for Acetamide Scaffolds
Recent scientific exploration has ventured into identifying novel biological targets for compounds containing the acetamide scaffold. This research has revealed potential therapeutic applications in diverse areas, from managing cellular stress to combating neurodegenerative diseases. Two notable areas of this exploratory research include the inhibition of the Integrated Stress Response by a class of molecules known as bis-O-arylglycolamides and the targeting of cholinesterases by newly synthesized pyrimidine (B1678525) and pyridine amide derivatives.
Integrated Stress Response Inhibition by Bis-O-arylglycolamides
The Integrated Stress Response (ISR) is a fundamental cellular signaling network that helps cells to restore homeostasis under various stress conditions, such as oxidative stress, inflammation, and endoplasmic reticulum stress. nih.gov A central event in the ISR is the phosphorylation of the alpha-subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.govepa.govnih.gov This phosphorylation is carried out by four distinct kinases (PERK, GCN2, PKR, and HRI) that respond to different types of cellular stress. nih.gov The phosphorylation of eIF2α converts it from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B. researchgate.net This action attenuates global protein synthesis, allowing the cell to conserve resources and initiate a specific transcriptional program to manage the stress, which includes the translation of Activating Transcription Factor 4 (ATF4). nih.gov
A class of compounds known as bis-O-arylglycolamides has been identified as first-in-class inhibitors of the Integrated Stress Response. epa.govnih.gov The most prominent example is ISRIB (Integrated Stress Response Inhibitor). epa.govresearchgate.net ISRIB and its analogues act by making cells insensitive to the effects of eIF2α phosphorylation. epa.govnih.gov They achieve this by binding to and activating the guanine exchange factor (GEF) activity of eIF2B. epa.govnih.gov This activation allows the residual unphosphorylated eIF2α to continue facilitating protein synthesis, thereby overriding the stress signal. epa.govnih.gov
Structure-activity relationship (SAR) studies support the pharmacological model where ISRIB analogues bind across a symmetrical protein-protein interface formed between subunits of the dimeric eIF2B heteropentamer. epa.govnih.gov This binding is thought to stabilize the dimeric form of the eIF2B protein complex, promoting its enzymatic activity. epa.gov The deregulation of the ISR has been implicated in the pathology of several neurodegenerative diseases, and ISRIB has been shown to reverse the effects of eIF2 phosphorylation, enhance cognition, and correct cognitive deficits after brain injury in animal models. nih.govresearchgate.net
| Key Component | Function in the ISR Pathway | Effect of Bis-O-arylglycolamides (ISRIB) |
| eIF2α | A translation initiation factor; its phosphorylation at Ser51 is the central event of the ISR, leading to reduced global protein synthesis. epa.govnih.gov | ISRIB makes cells insensitive to the effects of eIF2α phosphorylation. epa.govnih.gov |
| eIF2B | The guanine nucleotide exchange factor (GEF) for eIF2; it is inhibited by phosphorylated eIF2α. epa.govnih.gov | ISRIB binds to and activates the GEF activity of eIF2B, overriding the inhibitory effect of phosphorylated eIF2α. epa.govnih.gov |
| ATF4 | A transcription factor whose translation is specifically induced during the ISR to manage cellular stress. nih.gov | By overriding the effects of eIF2α phosphorylation, ISRIB can reduce the downstream expression of ATF4. nih.gov |
| Stress Kinases (PERK, GCN2, etc.) | Detect various cellular stresses and phosphorylate eIF2α to initiate the ISR. nih.gov | ISRIB does not directly inhibit the kinases but acts downstream, bypassing their signaling effect on protein synthesis. epa.govnih.gov |
Cholinesterase Inhibition by Pyrimidine and Pyridine Amide Derivatives
In the quest for new treatments for neurodegenerative diseases like Alzheimer's, researchers have focused on developing cholinesterase inhibitors (ChEIs) that can restore the levels of the neurotransmitter acetylcholine. mdpi.com As an evolution of this work, new series of pyrimidine and pyridine derivatives containing an amide or carbamic group have been designed and synthesized. mdpi.com These compounds were conceptualized as dual binding site inhibitors of cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comacs.orgresearchgate.netnih.gov
The design of these molecules often features two small aromatic moieties—such as a 2-amino-pyrimidine or a 2-amino-pyridine group—connected to other aromatic groups by a flexible linker that incorporates an amide group. mdpi.comacs.org The inclusion of the amide or carbamic group was intended to add rigidity to the alkyl chain linker and to form hydrogen bonds with amino acids in the enzymes, aiming for a more stable and effective orientation of the compound within the enzymatic gorge. mdpi.com
Enzymatic inhibition studies were conducted on these compounds against Electrophorus electricus AChE (EeAChE) and equine BChE (eqBChE). mdpi.com The results showed that many of these derivatives act as potent, mixed, or uncompetitive inhibitors in the nanomolar range. acs.orgresearchgate.netnih.gov For instance, compound 9 was identified as the most active on EeAChE, while compound 22 was the most active on eqBChE. acs.orgresearchgate.netnih.gov Generally, pyrimidine amine compounds were found to be more potent against EeAChE than their pyridine counterparts. acs.org Conversely, pyridine derivatives demonstrated higher potency against eqBChE compared to the corresponding pyrimidine compounds. acs.org
Beyond cholinesterase inhibition, some of these compounds exhibited multifunctional properties. acs.org Spectroscopic studies revealed that certain derivatives could form complexes with metal ions like Cu²⁺ and Fe³⁺, and some also possessed antioxidant properties. acs.orgnih.gov Furthermore, a number of these compounds were able to reduce the aggregation of amyloid-beta (Aβ₄₂) and tau protein, which are pathological hallmarks of Alzheimer's disease. acs.orgnih.gov For example, compound 28 was the most effective in this regard, inhibiting Aβ₄₂ and tau aggregation by 22.3% and 17.0%, respectively, at a concentration of 100 µM. acs.orgresearchgate.netnih.gov
| Compound Class | Target Enzyme(s) | Key Research Findings | Additional Properties |
| Pyrimidine Amide Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Generally more potent on EeAChE than pyridine analogs. acs.org Compound 9 is a highly active EeAChE inhibitor (Ki = 0.312 μM). acs.orgresearchgate.netnih.gov | Some derivatives show metal chelation, antioxidant activity, and weak inhibition of Aβ and tau aggregation. mdpi.comacs.org |
| Pyridine Amide Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Generally more potent on eqBChE than pyrimidine analogs. acs.org Pyridine amide derivatives 12–15 show significantly higher inhibition on both cholinesterases than corresponding pyrimidine compounds. mdpi.com | Compound 28 was the most potent inhibitor of both Aβ₄₂ and tau aggregation. acs.orgresearchgate.netnih.gov |
| Pyrimidine Diamine Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Compound 22 is a highly active eqBChE inhibitor (Ki = 0.099 μM). acs.orgresearchgate.netnih.gov | Low cytotoxicity on human brain cell lines and predicted to be BBB-permeable. acs.orgresearchgate.net |
Environmental Fate and Degradation Dynamics in Agro Ecosystems
Environmental Transformation Pathways of Chloroacetamide Herbicides
The transformation of chloroacetamide herbicides in the environment is a multifaceted process involving photodegradation, microbial metabolism, and chemical hydrolysis. These pathways ultimately determine the persistence and potential impact of these compounds in agro-ecosystems.
Photodegradation, or the breakdown of compounds by light, can be a significant dissipation pathway for herbicides that reach surface waters. The efficiency of this process is influenced by factors such as water depth, turbidity, and the presence of photosensitizing agents. For chloroacetamide herbicides, photolysis can proceed through direct absorption of UV radiation or indirect mechanisms involving reactive species present in the water mdpi.comdtu.dk.
Studies on analogous compounds indicate that photodegradation rates can vary. For instance, the half-life of butachlor in water has been reported to be influenced by temperature, ranging from 34.65 hours under certain laboratory conditions nih.gov. Another study noted that the half-life of alachlor in groundwater, where light penetration is minimal, can be extremely long, ranging from 808 to 1518 days epa.gov. In surface waters exposed to sunlight, however, the half-life is expected to be considerably shorter. While specific kinetic data for 2-chloro-N-hexylacetamide is not available, it is anticipated to undergo photodegradation in sunlit aquatic environments, with its persistence being dependent on the specific environmental conditions.
Interactive Table: Photodegradation Half-lives of Analogue Chloroacetamide Herbicides in Aquatic Environments
| Compound | Half-life (t½) | Conditions |
| Butachlor | 34.65 hours | Laboratory, sole carbon source nih.gov |
| Alachlor | 808-1518 days | Groundwater (no light) epa.gov |
| Benoxacor | 55.0 days | pH 7, laboratory acs.org |
Note: Data for this compound is not available; the table presents data for structurally similar compounds to provide an indication of potential behavior.
When applied to soil, chloroacetamide herbicides are exposed to sunlight, which can initiate photodegradation. This process is, however, often less significant than microbial degradation due to the limited penetration of light into the soil profile and the sorption of the herbicide to soil particles, which can shield it from light epa.gov. The rate of photodegradation on soil surfaces is influenced by soil type, moisture content, and the intensity of solar radiation. For alachlor, photodegradation in soil is considered a slow process epa.gov. Given the structural similarities, this compound applied to the soil surface is likely to be susceptible to some degree of photodegradation, although this is expected to be a minor dissipation pathway compared to microbial breakdown.
In saturated or flooded soil conditions where oxygen is limited (anaerobic), microbial metabolism of chloroacetamide herbicides proceeds differently than in aerobic environments. Anaerobic degradation is often slower and can lead to the formation of different metabolites. Microbial action is the primary driver of degradation under these conditions epa.gov. For acetochlor, rapid microbial degradation has been observed under anaerobic soil conditions epa.gov. The persistence of these herbicides, often measured as the dissipation time for 50% of the compound (DT50), can vary significantly based on soil properties and microbial populations. For butachlor, the half-life in non-sterile soil can range from 2.67 to 29.79 days researchgate.net. It is plausible that this compound would also be degraded by soil microorganisms under anaerobic conditions, with its persistence being soil-specific.
Terrestrial Field Dissipation and Environmental Mobility
The environmental mobility of chloroacetamide herbicides is largely governed by their tendency to adsorb to soil organic matter and clay particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger binding to soil and lower mobility greenwayweedsolutions.comecetoc.org. Chloroacetamide herbicides generally have Koc values that classify them as having medium to high mobility epa.gov. For instance, log Koc values for alachlor are in the range of 2.08-2.28 epa.gov. This suggests a potential for leaching into groundwater, particularly in soils with low organic matter content epa.gov. The N-hexyl group in this compound, being a longer alkyl chain than those in many common chloroacetamides, might lead to a higher Koc and thus slightly lower mobility compared to its shorter-chain analogues.
Interactive Table: Terrestrial Field Dissipation (DT50) and Soil Mobility (Koc) of Analogue Chloroacetamide Herbicides
| Compound | DT50 (days) | Soil Type/Conditions | Koc (mL/g) | Mobility Class |
| Acetochlor | 9.3 - 18 | Various non-sterile soils nih.govusamv.ro | 1082 | Medium |
| Alachlor | ~15 | General soil | 120 - 190 | Medium to High epa.gov |
| Butachlor | 2.67 - 29.79 | Non-sterile soil researchgate.net | - | - |
| Propachlor | 59-63 | Peat soil | 200 | Medium |
Note: Data for this compound is not available; the table presents data for structurally similar compounds to provide an indication of potential behavior.
Formation, Detection, and Environmental Significance of Metabolites
The degradation of chloroacetamide herbicides leads to the formation of various metabolites, some of which can be more mobile and persistent than the parent compound. Monitoring these degradation products is crucial for a complete assessment of the environmental impact of these herbicides nih.gov.
A common degradation pathway for many chloroacetamide herbicides in soil and water involves the formation of ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites nih.gov. These metabolites are generally more water-soluble and mobile than the parent herbicides.
Beyond ESA and OA, other degradation products have been identified for various chloroacetamide herbicides. For example:
Alachlor degradation can proceed through N-dealkylation to form 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628), which can be further transformed to 2,6-diethylaniline mdpi.com. Other identified metabolites include indole and quinoline derivatives proquest.com.
Acetochlor degradation can yield derivatives of methyloxanilic acid and sulfinylacetic acid epa.gov.
Propachlor can be metabolized to N-isopropylaniline, N-isopropylacetanilide, and eventually to water-soluble oxanilic and sulfonic acids inchem.org.
Butachlor degradation can produce 2-chloro-N-(2,6-diethylphenyl) acetamide and 2,6-diethylaniline, among other metabolites nih.govnih.gov.
Given these established pathways for analogous compounds, it is highly probable that the degradation of this compound would also involve cleavage of the N-hexyl group and transformation of the chloroacetyl moiety, leading to the formation of corresponding ESA and OA derivatives, as well as other specific intermediate products.
Comparative Environmental Occurrence of Parent Compounds and Metabolites
In agro-ecosystems, chloroacetamide parent compounds are often found to degrade relatively quickly after application. researchgate.net However, their primary metabolites, such as ethane sulfonic acid (ESA) and oxanilic acid (OXA) derivatives, exhibit much greater persistence. researchgate.net Monitoring studies consistently reveal that these degradation products are detected more frequently and in higher concentrations than the parent herbicides in surface and groundwater. researchgate.net
For instance, a study of the upper Chesapeake Bay found that the total concentration of neutral chloroacetamide degradates was 20 to 30 times higher than that of the parent compounds. nih.gov Similarly, reconnaissance of Iowa's surface water showed that while parent herbicides were detected in significant amounts for only a two-month period post-application (June-July), their ESA and OXA degradation products were detected in significant quantities year-round. researchgate.net This demonstrates the high persistence and mobility of the metabolites compared to the parent compounds. The high chemical stability and water solubility of these metabolites contribute to their accumulation in water systems. researchgate.net
Table 1: Illustrative Comparison of Environmental Occurrence This interactive table conceptualizes the typical detection patterns of parent chloroacetamide compounds versus their key metabolites in surface water, based on general research findings for the chemical class.
| Analyte Type | Typical Detection Frequency | Typical Concentration Range | Persistence |
| Parent Compound (e.g., this compound) | Low to Moderate (often seasonal) | Low (ng/L to low µg/L) | Low to Moderate |
| ESA Metabolites | High (often year-round) | Moderate to High (often > parent) | High |
| OXA Metabolites | High (often year-round) | Moderate to High (often > parent) | High |
Implications for Environmental Quality Assessment
The disparity in the environmental persistence and concentration between parent chloroacetamides and their metabolites has significant implications for environmental quality assessment. Relying solely on monitoring for the parent compound would lead to a substantial underestimation of the total environmental burden and potential risk posed by the use of these chemicals. researchgate.net
Key implications include:
Comprehensive Monitoring: A robust assessment of environmental exposure and impact requires the inclusion of major degradation products, like the ESA and OXA metabolites, in routine monitoring programs. researchgate.net
Risk Assessment: The persistence of these metabolites means that they can serve as longer-term indicators of water contamination from chloroacetamide use. researchgate.net Given their high concentrations relative to the parent compounds, their potential toxicological significance cannot be overlooked, and they should be included in comprehensive risk assessments. nih.govnih.gov
Regulatory Standards: The frequent detection of these transformation products in water supplies has prompted regulatory interest, as exemplified by the U.S. Environmental Protection Agency's (EPA) development of specific analytical methods (e.g., Method 535) for measuring chloroacetamide degradates in drinking water. thermofisher.com
Factors Influencing Environmental Persistence and Bioavailability
The persistence (how long a chemical remains in the environment) and bioavailability (the extent to which it is available for uptake by organisms) of this compound are governed by a complex interplay of its chemical properties and various environmental factors.
Sorption to Soil and Sediment: One of the most critical factors is the chemical's tendency to adsorb to soil organic matter and clay particles. Increased sorption reduces the concentration of the compound in the soil water, thereby decreasing its availability for microbial degradation, plant uptake, or transport into groundwater. Chemicals can become sequestered in soil pores or bound to organic matter, rendering them less bioavailable. researchgate.net
Microbial Degradation: The primary mechanism for the breakdown of chloroacetamides in soil and water is microbial degradation. The rate of this degradation is influenced by the size, diversity, and activity of the microbial population. Factors that promote microbial activity, such as optimal soil moisture, temperature, pH, and nutrient availability, will generally accelerate the degradation of the herbicide.
Chemical Properties: The inherent stability and water solubility of the molecule play a direct role. Chloroacetamide herbicides and their metabolites are relatively stable and water-soluble, which facilitates their transport through the soil profile and into aquatic systems, contributing to their persistence in the water phase. researchgate.net
Environmental Conditions:
Temperature: Higher temperatures generally increase the rate of both microbial and chemical degradation processes.
pH: Soil and water pH can affect the chemical's stability and the activity of microbial communities responsible for its breakdown.
Moisture: Adequate soil moisture is essential for microbial activity, but excessive water can lead to anaerobic conditions, which may slow degradation and increase surface runoff or leaching.
The interplay of these factors determines the ultimate environmental fate of this compound, dictating its persistence, mobility, and potential to impact non-target ecosystems. researchgate.net
Computational Chemistry and Structure Activity Relationship Sar Investigations
Molecular Docking Simulations
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 2-chloro-N-hexylacetamide, might bind to a large molecule, typically a protein receptor. This analysis helps in understanding the potential biological activity of the compound.
Analysis of Ligand-Protein Binding Interactions
No specific studies detailing the ligand-protein binding interactions of this compound were found. Such an analysis would typically involve simulating the docking of the compound into the active site of a specific protein target to identify potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.
Prediction of Binding Affinity and Specificity with Biological Receptors
There are no available studies that predict the binding affinity (often expressed as a binding energy or inhibition constant) or specificity of this compound for any particular biological receptor. This type of research is crucial for identifying the most likely protein targets for a compound and predicting its efficacy.
Quantum-Chemical Calculations for Electronic Structure and Reactivity
Quantum-chemical calculations are used to determine the electronic properties of a molecule, such as its orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. These properties are fundamental to understanding a molecule's stability and reactivity. While quantum chemical calculations have been performed for other chloroacetamide derivatives, no specific data or published research was identified for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies involve creating mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.
Development of Predictive Models for Biological Efficacy
No QSAR models have been developed specifically for a series of compounds that includes this compound. Developing such a model would require a dataset of structurally related compounds with experimentally determined biological activities.
Correlation of Molecular Descriptors with Observed Activities
As no QSAR models exist for this compound, there are no established correlations between its specific molecular descriptors (e.g., lipophilicity, molar refractivity, electronic parameters) and any observed biological activities. Studies on other series of chloroacetamides have shown that properties like lipophilicity and the electronic character of substituents can be important for their biological activity, but these correlations are specific to the series studied.
Conformational Analysis and Molecular Dynamics Simulations of Acetamide (B32628) Compounds
Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to understand the three-dimensional structure and dynamic behavior of molecules like this compound. These methods provide insights into the molecule's flexibility, preferred shapes (conformers), and interactions with its environment over time.
MD simulations would provide a dynamic picture of these conformational changes. A simulation of this compound in a solvent, such as water, would illustrate how the hydrophobic hexyl chain and the more polar acetamide and chloro groups interact with the surrounding solvent molecules. Such simulations can reveal stable conformations and the energy barriers between them, which is crucial for understanding how the molecule might bind to a biological target. For example, simulations of N-methyl acetamide, a simpler analogue, have been used to model the protein backbone, demonstrating the utility of these methods in understanding the behavior of the acetamide functional group in complex biological systems. scispace.com
Table 1: Key Torsional Angles for Conformational Analysis of this compound
| Bond | Description | Expected Behavior |
| C-N (amide) | Defines cis/trans conformation of the amide plane. | Primarily exists in the lower-energy trans conformation. |
| N-C (hexyl) | Rotation determines the orientation of the hexyl chain relative to the acetamide group. | Multiple low-energy conformations are likely, influenced by steric hindrance. |
| C-C (chloroacetyl) | Rotation around this bond affects the position of the chlorine atom. | The orientation will be influenced by electrostatic interactions and steric factors. |
| C-C (hexyl chain) | A series of rotatable bonds leading to a flexible alkyl chain. | Can adopt numerous conformations, with extended and folded forms possible. |
Rational Design Principles for Novel Bioactive Acetamide Structures
The rational design of new bioactive molecules based on the acetamide scaffold involves a deep understanding of the structure-activity relationship (SAR). SAR studies systematically modify a lead compound's structure and assess the impact of these changes on its biological activity. For acetamide derivatives, this often involves altering the substituents on the nitrogen atom and the acetyl group to optimize interactions with a specific biological target.
Several key principles for the rational design of bioactive acetamide structures can be distilled from various research efforts:
Modification of the N-Substituent: The group attached to the amide nitrogen is a common point of modification. The size, shape, and physicochemical properties of this substituent can dramatically influence potency and selectivity. For example, in the development of antagonists for the P2Y14 receptor, a series of N-substituted acetamide derivatives were synthesized and evaluated. nih.gov This work demonstrated that varying the N-substituent could significantly impact the compound's binding affinity for the target receptor. nih.gov Similarly, SAR studies on phenyldihydropyrazolones targeting Trypanosoma cruzi showed that the nature of the N-substituent was critical for activity, with more apolar groups sometimes leading to better outcomes. frontiersin.org
Exploiting the Acetamide Core: The amide functional group itself is a key feature, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). These interactions are often crucial for anchoring the molecule within a binding site. researchgate.net Rational design strategies often aim to position these hydrogen-bonding moieties optimally to interact with key amino acid residues in a target protein.
Alterations to the Acetyl Group: While the N-substituent is frequently varied, modifications to the acetyl portion of the molecule can also be beneficial. For this compound, the chlorine atom introduces specific electronic and steric properties. In a rational design context, this could be replaced with other halogens or different functional groups to probe interactions within a binding pocket.
Physicochemical Property Tuning: A crucial aspect of rational drug design is the optimization of physicochemical properties like lipophilicity (logP), solubility, and metabolic stability. The N-hexyl group in this compound, for instance, contributes significantly to its lipophilicity. Depending on the target and desired pharmacokinetic profile, this chain length could be systematically varied to fine-tune the molecule's properties. Studies on flavonoid acetamide derivatives have shown that such modifications can improve bioavailability and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. rsc.org
Table 2: Guiding Principles for Rational Design of Acetamide Derivatives
| Design Principle | Rationale | Example Application |
| N-Substituent Modification | To explore the binding pocket and optimize hydrophobic, steric, and electronic interactions. | Varying the N-aryl or N-alkyl group to improve binding affinity for a specific enzyme or receptor. nih.govwustl.edu |
| Bioisosteric Replacement | To improve potency, selectivity, or pharmacokinetic properties by replacing a functional group with another that has similar properties. | Replacing the chlorine atom with fluorine or a cyano group to alter electronic character and metabolic stability. |
| Conformational Constraint | To reduce the entropic penalty of binding by locking the molecule into a more bioactive conformation. | Introducing cyclic structures or double bonds into the N-substituent to restrict rotational freedom. |
| Modulation of Physicochemical Properties | To enhance drug-like properties such as solubility, permeability, and metabolic stability. | Adjusting the length or branching of an N-alkyl chain to optimize the balance between potency and bioavailability. frontiersin.org |
By applying these computational and rational design principles, the simple scaffold of this compound can serve as a starting point for the development of novel and more effective bioactive compounds for a wide range of applications.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the structural features of 2-chloro-N-hexylacetamide. By analyzing the interaction of the molecule with electromagnetic radiation, specific details about its functional groups and atomic connectivity can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. Although a specific experimental IR spectrum for this compound is not available, the analysis of its structure suggests the presence of key vibrational bands. These would include characteristic stretching frequencies for the N-H bond of the secondary amide, the C=O (Amide I) and N-H bend (Amide II) bands, C-H stretches of the alkyl chain, and the C-Cl stretch. A general study on 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives confirms the use of IR spectroscopy for the characterization and establishment of the structure of these compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For compounds like this compound, which lack extensive chromophores, the absorption in the UV-Vis region is expected to be minimal. Any observed absorptions would likely correspond to n→π* transitions of the carbonyl group in the amide.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. While specific experimental GC-MS data for this compound is not documented in available resources, this technique is generally applied for the characterization of related 2-chloro-N-alkyl/aryl acetamide derivatives. The gas chromatogram would indicate the purity of the compound, and the mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESMS)
Electrospray Ionization Mass Spectrometry (ESMS) is a soft ionization technique that is particularly useful for analyzing polar molecules. Predicted data for this compound indicates its amenability to ESMS analysis. The predicted collision cross-section (CCS) values for various adducts of the molecule provide theoretical data that can be compared with experimental results to confirm its identity. uni.lu
Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 178.09932 | 140.6 |
| [M+Na]⁺ | 200.08126 | 147.0 |
| [M-H]⁻ | 176.08476 | 140.4 |
| [M+NH₄]⁺ | 195.12586 | 161.4 |
| [M+K]⁺ | 216.05520 | 144.3 |
| [M+H-H₂O]⁺ | 160.08930 | 136.3 |
| [M+HCOO]⁻ | 222.09024 | 159.6 |
| [M+CH₃COO]⁻ | 236.10589 | 183.1 |
| [M+Na-2H]⁻ | 198.06671 | 145.0 |
| [M]⁺ | 177.09149 | 143.6 |
| [M]⁻ | 177.09259 | 143.6 |
This data is predicted and serves as a reference for experimental analysis. uni.lu
Chromatographic Separation Techniques
Chromatography is a fundamental analytical method for separating, identifying, and quantifying chemical constituents within a mixture. ijsrtjournal.com For this compound, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve critical but distinct roles in its analytical workflow.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of this compound. ijpca.org This technique separates components in a sample based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is forced through the column under high pressure. ijsrtjournal.comsigmaaldrich.com The separation allows for the precise quantification of the main compound and any impurities present.
In a typical purity assessment for this compound, a reversed-phase HPLC method is employed. This mode of separation uses a nonpolar stationary phase and a polar mobile phase. sigmaaldrich.com As the sample travels through the column, this compound and any related impurities or unreacted starting materials will separate based on their relative polarities. More polar compounds will have a greater affinity for the mobile phase and elute from the column faster, resulting in shorter retention times. Conversely, less polar compounds will interact more strongly with the stationary phase, leading to longer retention times.
A UV detector is commonly used for analysis, as the amide functional group in this compound exhibits absorbance in the UV spectrum. The detector measures the absorbance of the eluent over time, generating a chromatogram where each peak corresponds to a different compound. The area under each peak is proportional to the concentration of that specific compound. ijpca.org Purity is then calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram. For accurate quantitative analysis, a standard solution of known concentration is analyzed to create a calibration curve. ijpca.org
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 (octadecylsilyl) stationary phase provides a nonpolar surface for effective reversed-phase separation of the moderately polar analyte. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A mixture of polar (water) and less polar organic (acetonitrile) solvents allows for the fine-tuning of analyte retention and separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase, influencing retention times and peak resolution. |
| Injection Volume | 10 µL | The amount of sample introduced into the system for analysis. |
| Column Temp. | 25 °C | Maintaining a constant temperature ensures reproducible retention times by preventing fluctuations in solvent viscosity and separation kinetics. sigmaaldrich.com |
| Detection | UV at 210 nm | The amide bond's chromophore allows for sensitive detection at this wavelength. |
| Run Time | 15 minutes | Sufficient time to allow for the elution of the main compound and potential impurities. |
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile separation technique ideal for monitoring the progress of chemical reactions in real-time. scientificlabs.co.ukresearchgate.net It is particularly useful for tracking the synthesis of this compound, which is typically formed by the reaction of hexylamine (B90201) with chloroacetyl chloride. TLC allows a chemist to qualitatively observe the consumption of starting materials and the formation of the desired product over time. youtube.com
The process involves a stationary phase, typically silica (B1680970) gel, coated onto a glass or aluminum plate. researchgate.net A small spot of the reaction mixture is applied near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). The mobile phase travels up the plate via capillary action, separating the components of the spotted mixture based on their differential adsorption to the stationary phase and solubility in the mobile phase. aga-analytical.com.pl
To monitor the reaction, samples are taken from the reaction vessel at various time intervals and spotted on the TLC plate. youtube.com Alongside the reaction mixture spots, reference spots of the starting materials (hexylamine and chloroacetyl chloride) and, if available, the pure product (this compound) are also applied. youtube.com As the reaction progresses, the spot corresponding to the starting materials will diminish in intensity, while the spot corresponding to the product will appear and grow stronger. youtube.com The reaction is considered complete when the starting material spot is no longer visible. The relative positions of the spots are identified by their retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Table 2: Typical TLC Conditions for Monitoring this compound Synthesis
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 plates | A polar adsorbent that separates compounds based on polarity. The F254 indicator allows for visualization under UV light. |
| Mobile Phase | Ethyl Acetate:Hexane (30:70 v/v) | A solvent system of moderate polarity. The ratio can be adjusted to achieve optimal separation (typically an Rf of 0.3-0.5 for the product). |
| Application | Capillary tubes | Used to apply small, concentrated spots of the reaction mixture and standards onto the plate. |
| Development | Ascending in a closed chamber | Ensures the atmosphere is saturated with solvent vapors, leading to better and more reproducible separation. |
| Visualization | 1. UV light (254 nm)2. Potassium permanganate (B83412) stain | 1. Aromatic or conjugated compounds appear as dark spots.2. A chemical stain that reacts with many organic compounds, making them visible as yellow/brown spots on a purple background. |
Electrochemical Techniques in Mechanistic Studies
Electrochemical techniques are powerful methods for investigating the reaction mechanisms of organic compounds by studying electron transfer processes. researchgate.net For this compound, these methods can provide valuable insights into the reactivity of the carbon-chlorine (C-Cl) bond, which is the most reactive site in the molecule. Techniques such as cyclic voltammetry (CV) are used to study the oxidation and reduction potentials of the compound, revealing information about its electronic structure and the stability of potential intermediates. electronicsandbooks.com
In a typical electrochemical experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is placed in an electrochemical cell containing a working electrode, a counter electrode, and a reference electrode. researchgate.net A potentiostat is used to apply a potential to the working electrode and measure the resulting current.
Emerging Research Avenues and Future Perspectives
Development of Next-Generation Chloroacetamide Herbicides with Enhanced Selectivity
The primary challenge in herbicide development is achieving high efficacy against target weeds while ensuring the safety of cultivated crops. researcher.life Chloroacetamide herbicides function by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), a process essential for early seedling growth in susceptible weeds. researchgate.netcambridge.org Research is now focused on refining the molecular structure of these herbicides to enhance their selectivity.
The discovery of new lead compounds with desirable biological activity is a significant challenge in pesticide chemistry. researcher.life A key strategy involves the synthesis and evaluation of novel chloroacetamide derivatives. researchgate.net By introducing different functional groups and modifying the core structure, scientists aim to create molecules that bind more specifically to the target enzymes in weeds, such as Very Long Chain Fatty Acid Synthase (VLCFAs), while having minimal interaction with the analogous enzymes in crops. researcher.lifeekb.eg This approach of chemical modification, often guided by computational analysis, aims to achieve greater time and financial cost-effectiveness in developing new herbicides. researchgate.net For instance, studies have shown that tolerance in crops like corn is due to a more rapid metabolism and detoxification of the herbicide, often through conjugation with glutathione, a process that is less efficient in susceptible weeds. researchgate.net Future development will likely leverage these metabolic differences to design herbicides that are more easily neutralized by crops, thereby enhancing selectivity.
Exploration of Novel Biological Targets for Diverse Acetamide (B32628) Derivatives
While the inhibition of VLCFA synthesis is the established mode of action for chloroacetamide herbicides, research is uncovering other potential biological targets. researchgate.netcambridge.org This expansion of known targets opens the door for developing acetamide derivatives for a wider range of applications, including pharmaceuticals. The reactive chlorine atom common to these compounds makes them candidates for interacting with various proteins. researchgate.net
Recent studies have provided direct evidence that chloroacetamide herbicides can covalently bind to the active site cysteine of other condensing enzymes, such as plant type III polyketide synthases. nih.gov For example, Chalcone synthase (CHS) showed high sensitivity to the chloroacetamide metazachlor, while other similar enzymes were less affected, indicating that these synthases are potential targets, though the interaction is highly specific to the particular enzyme and compound. nih.gov In the realm of medicine, acetamide analogs have been investigated for antimicrobial, antifungal, and antiviral properties. patsnap.com N-substituted acetamides, for instance, have demonstrated the ability to inhibit certain enzymes linked to diseases by interacting with their active sites. patsnap.com This ability to interact at a molecular level with various proteins and enzymes is a key area of ongoing research. patsnap.comguidechem.com
Innovative Synthetic Strategies for Complex Chloroacetamide Structures
The creation of novel chloroacetamide derivatives with tailored properties depends on the advancement of synthetic chemistry. Researchers are continuously developing more efficient and versatile methods to build complex molecular architectures around the chloroacetamide core. A significant method is C-amidoalkylation, which allows for the preparation of various functionalized amide derivatives. arkat-usa.org This technique uses available reagents like N-(2,2,2-trichloro-1-hydroxyethyl)amides, which can be easily synthesized from chloral (B1216628) and various amides. arkat-usa.org
Other strategies involve the chloroacetylation of various amines. researchgate.netijpsr.info For example, new derivatives have been synthesized by reacting chloroacetyl chloride with different amines, including those containing thiazole (B1198619) rings or other heterocyclic systems, to produce compounds with potential antimicrobial and anticancer activities. eurjchem.comnih.gov These synthetic approaches enable the creation of a diverse library of compounds that can be screened for various biological activities. eurjchem.com The table below summarizes some innovative synthetic approaches.
| Synthetic Strategy | Reagents | Target Compounds | Reference |
| C-Amidoalkylation | 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, Aromatic compounds | 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides | arkat-usa.org |
| Chloroacetylation of Imines | Schiff bases, Chloroacetyl chloride | Novel chloroacetamide derivatives | researcher.life |
| Reaction with Amines | Chloroacetyl chloride, Various aliphatic and aromatic amines | N-substituted chloroacetamide derivatives | ijpsr.infoeurjchem.com |
| Multi-step Synthesis | p-bromoacetophenone, thiourea (B124793), iodine, chloroacetyl chloride, substituted anilines | N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino) acetamide derivatives | nih.gov |
This table provides a simplified overview of synthetic strategies for educational purposes.
Integration of Advanced Computational Approaches in Agrochemical and Pharmaceutical Design
Modern agrochemical and pharmaceutical design heavily relies on advanced computational tools to accelerate the discovery and optimization process. nih.gov These in silico methods allow researchers to predict the properties and biological activity of molecules before they are synthesized, saving significant time and resources. researchgate.net
Key computational techniques employed in the design of acetamide derivatives include:
Molecular Docking: This method simulates the binding of a molecule to the active site of a target protein, such as VLCFAs. researcher.lifeekb.eg It helps predict the binding affinity and mode of interaction, providing insights into the compound's potential efficacy. ekb.egukaazpublications.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. researcher.life Models can be used to screen virtual libraries of compounds to find new potential herbicides or drugs. researcher.life
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity, helping to predict the potency of new derivatives. nih.gov
Machine Learning: Classification models are being developed using machine learning to design new seed compounds for herbicides and insecticides. acs.org These models can analyze large datasets to identify patterns that correlate chemical structures with herbicidal or toxicological profiles. acs.orgnih.gov
These computational approaches are instrumental in designing next-generation chloroacetamides with improved potency and safety. researchgate.netnih.govresearchgate.net
Refined Environmental Risk Assessment Methodologies for the Chloroacetamide Class
The widespread use of chloroacetamide herbicides necessitates a thorough understanding of their environmental fate and potential risks. dtu.dkresearchgate.net Due to their chemical stability and water solubility, these compounds and their metabolites can persist in soil and water, potentially impacting non-target organisms. researchgate.netresearchgate.net Consequently, there is a growing need for more refined environmental risk assessment methodologies.
Current research focuses on several key areas:
Degradation Product Analysis: Studies are identifying the various degradation products of chloroacetamides that form through processes like photolysis (breakdown by UV light) and biodegradation. dtu.dknih.govnih.gov Importantly, some of these degradation products can be as toxic, or even more toxic, than the parent compound. dtu.dknih.govresearchgate.net
Ecotoxicity Studies: The toxicity of both the parent herbicides and their primary metabolites is being evaluated on a range of non-target aquatic organisms, such as algae, crustaceans (like Daphnia magna), and fish. dtu.dkmdpi.com This helps to establish safe environmental concentrations. mdpi.com
Improved Exposure Modeling: Given their mobility in soil, chloroacetamides can be transported into groundwater and surface water. acs.orgwalisongo.ac.id Researchers are working to improve models that predict environmental concentrations, which is a crucial first step in assessing exposure risks. acs.orgwalisongo.ac.id
Biodegradation Pathways: Investigating the microorganisms and metabolic pathways responsible for breaking down these herbicides in the environment can lead to bioremediation strategies for contaminated sites. nih.gov For example, the anaerobic bacterium Proteiniclasticum sediminis BAD-10T has been shown to degrade several chloroacetamide herbicides in a detoxification process. nih.gov
These refined assessment methods are essential for ensuring that the use of chloroacetamide herbicides is sustainable and minimizes unintended environmental impacts. researchgate.netdntb.gov.uamdpi.comnih.gov
Q & A
Q. What are the critical safety protocols for handling 2-chloro-N-hexylacetamide in laboratory settings?
- Methodological Answer: Use nitrile gloves and inspect them for defects before use. Employ a full-body chemical-resistant suit (e.g., Tychem®) and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards . For respiratory protection, use a P95 (US) or P1 (EU) respirator for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations . Avoid skin contact via proper glove removal techniques and ensure waste is segregated and processed by certified hazardous waste facilities .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer: A typical method involves reacting chloroacetamide with a hexylamine derivative under weak base conditions (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours . Monitor reaction progress via TLC, filter to remove the base, and concentrate under reduced pressure. Yields are optimized by controlling stoichiometry (e.g., 1:1.5 molar ratio of chloroacetamide to hexylamine) .
Q. How should researchers purify this compound after synthesis?
- Methodological Answer: Purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50). Confirm purity using NMR (¹H/¹³C) and FTIR spectroscopy, with characteristic peaks at ~1650 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .
Advanced Research Questions
Q. How can reaction conditions be optimized for C-amidoalkylation of aromatics using this compound?
- Methodological Answer: Screen Lewis acids (e.g., FeCl₃, AlCl₃) and Brønsted acids (e.g., H₂SO₄) at 5–10 mol% catalyst loading in toluene or dichloromethane. Use GC-MS or HPLC to quantify intermediates and optimize reaction time (typically 12–48 hours). For example, AlCl₃ increases electrophilic substitution efficiency in aromatic systems by 30% compared to uncatalyzed reactions .
Q. What structural insights can be gained from X-ray crystallography of this compound derivatives?
- Methodological Answer: Single-crystal XRD reveals dihedral angles between the acetamide core and substituents, critical for understanding steric effects in reactivity. For example, in 2-chloro-N-phenylacetamide, the acetamide plane forms a 76.0° angle with phenyl rings, influencing π-π stacking in solid-state interactions . Refinement parameters (R factor <0.05) ensure structural accuracy .
Q. How does the chloroacetamide moiety enhance the bioactivity of synthesized compounds?
- Methodological Answer: The reactive C-Cl bond facilitates nucleophilic substitution, enabling conjugation with heterocycles (e.g., thiophenes, oxadiazoles) to yield antimicrobial or anticancer agents. For instance, 2-chloro-N-(5-chlorothien-2-yl) derivatives show enhanced binding to bacterial enzyme active sites (IC₅₀ <10 µM) via halogen bonding .
Q. What analytical methods resolve contradictions in reaction mechanism studies involving this compound?
- Methodological Answer: Use isotopic labeling (e.g., ¹⁸O in K₂CO₃) to trace base-mediated hydrolysis pathways. Combine kinetic studies (UV-Vis monitoring at 280 nm) with DFT calculations to identify rate-determining steps. For example, competing SN1/SN2 pathways can be distinguished via Eyring plots and activation entropy analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
